2-(2-Fluorophenyl)-3-methylquinoline
Description
2-(2-Fluorophenyl)-3-methylquinoline is a quinoline derivative characterized by a fluorine atom at the ortho position of the phenyl substituent attached to the quinoline ring’s C2 and a methyl group at C3. Quinoline scaffolds are renowned for their pharmacological versatility, with substituents critically influencing electronic, steric, and pharmacokinetic properties .
Properties
Molecular Formula |
C16H12FN |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-methylquinoline |
InChI |
InChI=1S/C16H12FN/c1-11-10-12-6-2-5-9-15(12)18-16(11)13-7-3-4-8-14(13)17/h2-10H,1H3 |
InChI Key |
HECMNZNMEOFMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC109779; NSC-109779; NSC 109779 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The fluorine atom in 2-(2-Fluorophenyl)-3-methylquinoline distinguishes it from chloro-, methoxy-, or nitro-substituted analogs.
Table 1: Structural and Electronic Comparison of Quinoline Derivatives
Physicochemical Properties
Fluorine’s lipophilicity (logP ~1.46) and hydrogen-bonding resistance likely enhance the target compound’s blood-brain barrier penetration compared to hydrophilic groups like methoxy (logP ~0.49) . Chlorine (logP ~2.84) offers greater hydrophobicity but may increase metabolic stability risks . The 3-methyl group in this compound could reduce ring flexibility, enhancing target binding specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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